Di-1-Indanylamine Hydrochloride chemical properties and structure
Di-1-Indanylamine Hydrochloride chemical properties and structure
An In-depth Technical Guide to 1-Aminoindane Hydrochloride: Chemical Properties, Structure, and Applications
Foreword: On the Nomenclature of Di-1-Indanylamine Hydrochloride
It is imperative for the scientific community to address a point of potential confusion regarding the nomenclature of the topic at hand. This guide focuses on the chemical compound correctly identified as 1-Aminoindane Hydrochloride . The term "Di-1-Indanylamine Hydrochloride" suggests a secondary amine with two indanyl groups attached to the nitrogen atom. However, the vast body of scientific literature, chemical supplier catalogs, and regulatory documents points to the widespread use and significance of the primary amine, 1-Aminoindane, and its hydrochloride salt. Therefore, this document will provide a comprehensive technical overview of 1-Aminoindane Hydrochloride, the compound of significant interest in pharmaceutical development and research.
Introduction
1-Aminoindane Hydrochloride is a primary amine salt that has emerged as a cornerstone building block in modern medicinal chemistry. Its rigid, bicyclic indane scaffold provides a well-defined three-dimensional structure that is amenable to stereospecific functionalization, making it an invaluable intermediate in the synthesis of complex molecular targets. This guide, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of the chemical properties, structural nuances, analytical methodologies, and critical applications of this versatile compound.
The significance of 1-Aminoindane Hydrochloride is most prominently highlighted by its role as a key precursor to several Active Pharmaceutical Ingredients (APIs). It is integral to the synthesis of Rasagiline, a potent and selective monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease, and Indinavir, an HIV protease inhibitor that has been a crucial component of highly active antiretroviral therapy (HAART).[1][2][3] Beyond its utility in API synthesis, its derivatives are actively explored in neuroscience as ligands for biogenic amine transporters, underscoring its broader value as a research tool.[4]
This document will synthesize technical data with practical insights, providing not just protocols but the scientific rationale behind them, to empower professionals in leveraging the full potential of 1-Aminoindane Hydrochloride in their research and development endeavors.
Part 1: Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a chemical entity is the bedrock of its effective application. This section details the identity, physical characteristics, and structural features of 1-Aminoindane Hydrochloride.
Identification and Nomenclature
The compound is most commonly known as 1-Aminoindane Hydrochloride, but several synonyms are used across literature and commercial sources.
| Property | Value |
| CAS Number | 70146-15-5[1][5][6] |
| Molecular Formula | C₉H₁₁N·HCl or C₉H₁₂ClN[1][5][7] |
| Molecular Weight | 169.65 g/mol [1][5][8] |
| IUPAC Name | 2,3-dihydro-1H-inden-1-amine;hydrochloride[7][9] |
| Common Synonyms | 1-Indanamine Hydrochloride, Indan-1-amine hydrochloride, 2,3-Dihydro-1H-inden-1-amine hydrochloride[2][5][8] |
| Free Base CAS Number | 34698-41-4 (for 1-Aminoindan)[10][11] |
Physical Properties
The physical properties of 1-Aminoindane Hydrochloride are characteristic of a small molecule amine salt. The conversion of the free base, 1-aminoindan, to its hydrochloride salt significantly alters its physical properties, most notably its solubility, which is a critical consideration in both synthesis and formulation.
| Property | Value / Description |
| Appearance | White to off-white or faint beige crystalline solid.[1][5][8] |
| Melting Point | 206-210 °C[1][7][12] |
| Solubility | The free base is reported as insoluble in water.[10] As a hydrochloride salt, it exhibits significantly enhanced solubility in aqueous and polar protic solvents. This is a deliberate strategy in pharmaceutical chemistry to improve handling, reactivity in aqueous media, and bioavailability. A study on the structurally similar adamantanamine hydrochloride confirmed its high solubility in solvents like water and ethanol.[13] |
| pKa | 9.21 (at 22 °C, for the conjugate acid of the free base).[10] This value indicates that at physiological pH (~7.4), the compound will be predominantly in its protonated, cationic form. |
Molecular Structure and Stereochemistry
The structure of 1-Aminoindane Hydrochloride features a chiral center at the C1 position of the indane ring, which is of paramount importance for its biological applications.
Caption: Chemical structure of 1-Aminoindane Hydrochloride.
The standard commercially available compound is a racemic mixture, meaning it contains an equal amount of the (R)- and (S)-enantiomers.[14] However, for many pharmaceutical applications, a single enantiomer is required to ensure stereospecific interaction with biological targets and to avoid potential off-target effects or reduced efficacy from the other enantiomer.
-
(R)-(-)-1-Aminoindan (CAS: 10277-74-4) is the key chiral intermediate for the synthesis of Rasagiline.[3][15]
-
(S)-(+)-1-Aminoindan (CAS: 61341-86-4) is a known metabolite of Rasagiline.[16]
The ability to resolve these enantiomers or synthesize them stereoselectively is a critical aspect of its industrial application.
Part 2: Spectroscopic and Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and quantity of 1-Aminoindane Hydrochloride. This section details its spectroscopic signature and provides validated protocols for its analysis.
Spectroscopic Profile
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¹H NMR Spectroscopy : The proton NMR spectrum of 1-aminoindan (the free base) would exhibit characteristic signals. The aromatic protons on the benzene ring would appear in the range of δ 7.1-7.4 ppm. The benzylic proton at the C1 position, adjacent to the amine, would be a distinct multiplet around δ 4.1-4.3 ppm. The aliphatic protons on the five-membered ring at C2 and C3 would appear as multiplets further upfield, typically between δ 1.8-3.0 ppm. The amine protons (NH₂) would present as a broad singlet. For the hydrochloride salt, shifts, particularly for the C1 proton and the amine protons (now NH₃⁺), are expected. Spectroscopic data is available for reference in databases like PubChem.[17]
-
¹³C NMR Spectroscopy : The carbon spectrum would show four distinct signals for the aromatic carbons, with the two quaternary carbons (fused to the five-membered ring) appearing at different shifts. The C1 carbon bearing the amino group would be found around δ 55-60 ppm, while the aliphatic C2 and C3 carbons would be further upfield.[17]
-
Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. Key absorptions for the hydrochloride salt include strong, broad bands between 2500-3000 cm⁻¹ corresponding to the N-H stretching of the ammonium salt (R-NH₃⁺). Aromatic C-H stretching appears just above 3000 cm⁻¹, and aromatic C=C stretching vibrations are seen in the 1450-1600 cm⁻¹ region. The IR spectrum for the free base is available on the NIST Chemistry WebBook.[11]
-
Mass Spectrometry (MS) : Under electron ionization (EI), the free base (1-aminoindan) typically shows a molecular ion peak (M⁺) at m/z = 133. The base peak is often observed at m/z = 116, corresponding to the loss of the amino group (·NH₂), resulting in a stable indanyl cation.[18] For LC-MS analysis using electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 134.2 would be the primary ion observed for the free base.
Analytical Methodologies
The choice of analytical method depends on the objective, whether it is for identity confirmation, purity assessment, or quantification in a complex matrix.
This protocol describes a general method for determining the purity of a 1-Aminoindane Hydrochloride sample. The primary amine can cause peak tailing on standard silica-based columns; therefore, a column with end-capping or a mobile phase modifier is recommended.
Objective: To separate and quantify impurities in a bulk sample of 1-Aminoindane Hydrochloride.
Methodology:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve 10 mg of 1-Aminoindane Hydrochloride reference standard and sample in 10 mL of mobile phase to create 1 mg/mL solutions.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase (e.g., 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid) in a 30:70 (v/v) ratio. The acidic pH ensures the amine is protonated and improves peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard to determine the retention time and peak area.
-
Inject the sample. Identify the main peak corresponding to 1-Aminoindane.
-
Calculate the purity by area percent, where % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Causality: The use of a buffered, acidic mobile phase is critical. It protonates the primary amine, minimizing undesirable interactions with residual silanol groups on the column packing, thereby preventing peak tailing and ensuring symmetric, quantifiable peaks.
This workflow is the gold standard for quantifying low concentrations of a drug or metabolite in complex matrices like plasma or urine, offering exceptional sensitivity and selectivity.
Objective: To accurately quantify 1-Aminoindane in a rat plasma sample.
Caption: Workflow for LC-MS/MS quantification.
Methodology:
-
Internal Standard (IS) Spiking: To a 50 µL plasma sample, add 10 µL of a known concentration of deuterium-labeled 1-Aminoindane Hydrochloride (e.g., 1-Aminoindane-d9 HCl).[19] The IS is critical as it co-elutes with the analyte and experiences similar matrix effects and extraction losses, allowing for highly accurate correction.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex vigorously.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Extraction and Concentration: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis:
-
LC: Use a fast-gradient UPLC system with a C18 column to achieve rapid separation.
-
MS/MS: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Analyte Transition: For 1-Aminoindane, monitor the transition from the precursor ion ([M+H]⁺, m/z 134.2) to a specific product ion (e.g., m/z 117.1, from loss of NH₃).
-
IS Transition: Monitor the corresponding mass-shifted transition for the deuterated standard.
-
-
-
Quantification: Construct a calibration curve by analyzing samples with known concentrations of the analyte and a fixed concentration of the IS. Determine the concentration in the unknown sample by comparing its analyte/IS peak area ratio to the calibration curve.
Part 3: Synthesis and Chemical Reactivity
The synthesis of 1-Aminoindane Hydrochloride is well-established, with common pathways starting from the corresponding ketone, 1-indanone.
Common Synthetic Pathways
A prevalent and scalable method involves the conversion of 1-indanone to its oxime, followed by chemical reduction.
Caption: Synthesis from 1-Indanone via the oxime intermediate.
Process Description:
-
Oximation: 1-Indanone is reacted with hydroxylamine hydrochloride in the presence of a base. The nucleophilic nitrogen of hydroxylamine attacks the carbonyl carbon of the ketone, ultimately forming the oxime with the elimination of water.[20]
-
Reduction: The C=N double bond of the oxime is reduced to a C-N single bond. Catalytic hydrogenation using a catalyst like Palladium on Carbon (Pd/C) is a common and clean method.[20] This step yields the racemic primary amine, 1-aminoindan.
-
Salt Formation: The resulting free base is dissolved in a suitable organic solvent (e.g., isopropanol, diethyl ether) and treated with a solution of hydrochloric acid to precipitate the stable, crystalline 1-Aminoindane Hydrochloride salt.
An alternative route is the direct reductive amination of 1-indanone, where the ketone is reacted with an ammonia source and a reducing agent (like sodium cyanoborohydride) in a one-pot reaction to form the amine directly.[20]
Key Chemical Reactions
The primary amine functionality of 1-Aminoindane is the site of its key chemical transformations.
-
N-Alkylation: The nitrogen is nucleophilic and can be readily alkylated. A notable example is the synthesis of Rasagiline, which involves the N-propargylation of (R)-1-Aminoindan using propargyl chloride or a related propargylating agent.[21]
-
N-Acylation: The amine reacts with acylating agents like acid chlorides or anhydrides to form amides. This reaction can also be used as a protecting group strategy during multi-step syntheses.
Part 4: Applications in Research and Drug Development
The utility of 1-Aminoindane Hydrochloride spans from being a fundamental component in large-scale API manufacturing to a valuable scaffold in exploratory drug discovery.
Precursor for Active Pharmaceutical Ingredients (APIs)
-
Rasagiline (Azilect®): This irreversible MAO-B inhibitor is used to treat the symptoms of Parkinson's disease. The synthesis is stereospecific and relies on (R)-1-Aminoindan as the chiral starting material to ensure the formation of the correct, biologically active enantiomer.[1][3]
-
Indinavir (Crixivan®): This HIV protease inhibitor is a more complex molecule, but its synthesis utilizes an aminoindan-derived core. It demonstrates the versatility of the indane scaffold in constructing peptido-mimetic structures.[2][3]
Tool Compound in Pharmacological Research
The rigid structure of the indane ring system makes it an attractive scaffold for structure-activity relationship (SAR) studies. By modifying the substitution pattern on the aromatic ring or the amine, researchers can fine-tune the pharmacological properties of the resulting molecules. A study published in the Journal of Medicinal Chemistry described the synthesis of a series of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for dopamine, serotonin, and norepinephrine transporters, highlighting its use in developing potential treatments for stimulant abuse.[4] Furthermore, early research noted that 1-Aminoindane Hydrochloride itself was found to reduce appetite and motor activity in rats, suggesting intrinsic central nervous system activity.[1]
Conclusion
1-Aminoindane Hydrochloride is more than a simple chemical intermediate; it is a versatile and enabling molecule that has had a significant impact on medicinal chemistry and pharmaceutical development. Its well-defined structure, combined with its crucial chirality, has made it indispensable for the synthesis of life-changing medications for conditions such as Parkinson's disease and HIV/AIDS. The straightforward synthesis, stable crystalline nature, and well-characterized analytical profile ensure its reliable use in both laboratory-scale research and industrial-scale manufacturing. As drug discovery continues to demand novel scaffolds and chiral building blocks, the applications of 1-Aminoindane Hydrochloride and its derivatives are poised to expand, cementing its status as a key compound in the pharmacopeia of synthetic chemistry.
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